molecular formula C16H19N3O2S B5195604 1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine

1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5195604
M. Wt: 317.4 g/mol
InChI Key: WDXYZYWXAJPEGT-UHFFFAOYSA-N
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Description

1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromatic properties, and the nitrophenyl group, which can participate in various chemical reactions, makes this compound a versatile candidate for research and development.

Preparation Methods

The synthesis of 1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the nitrophenyl group and finally the formation of the piperazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with aromatic amino acids in proteins, while the nitrophenyl group can participate in redox reactions, affecting cellular processes. The piperazine moiety can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress .

Comparison with Similar Compounds

1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-13-6-11-22-16(13)12-17-7-9-18(10-8-17)14-2-4-15(5-3-14)19(20)21/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXYZYWXAJPEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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